
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol
Overview
Description
Scientific Research Applications
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a related heterocycle, has been utilized extensively as a versatile scaffold in the design of kinase inhibitors. Its ability to interact with kinases via multiple binding modes makes it a key element in inhibitor binding, offering advantages in terms of potency, selectivity, physical properties, and synthetic flexibility. This highlights the potential of related structures like 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol in drug discovery, especially in the design of kinase inhibitors (Steve Wenglowsky, 2013).
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with pyrazole moieties, like this compound, are part of the investigation in the context of cytochrome P450 isoform inhibition. These studies are crucial for understanding metabolism-based drug-drug interactions and for the development of selective chemical inhibitors to aid in drug metabolism studies, thereby underscoring the importance of such compounds in pharmacokinetics and drug development research (S. C. Khojasteh et al., 2011).
Antifungal Applications
Research into small molecules against pathogens like Fusarium oxysporum highlights the significance of compounds with pyrazole rings. Such studies provide insights into the antifungal pharmacophore sites and structure-activity relationships, suggesting potential applications of related compounds in addressing plant diseases and contributing to agricultural chemistry (Y. Kaddouri et al., 2022).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, present in this compound, is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. This makes compounds with the pyrrolidine ring valuable in the design of new biologically active compounds for the treatment of human diseases (Giovanna Li Petri et al., 2021).
Future Directions
The future directions for research on “1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Pyrazole derivatives are of interest in the development of new pesticides and other agrochemicals due to their diverse structures and biological activities .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways, but the specific pathways influenced by this compound need further investigation .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-10(8(2)12-11-7)6-13-4-3-9(14)5-13/h9,14H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXZKOVQQGOVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



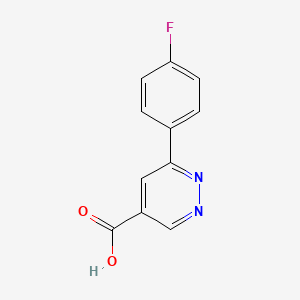
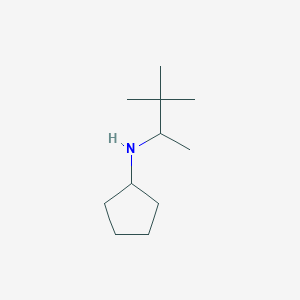
amine](/img/structure/B1475596.png)
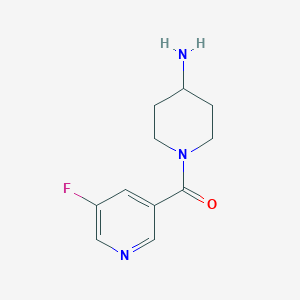

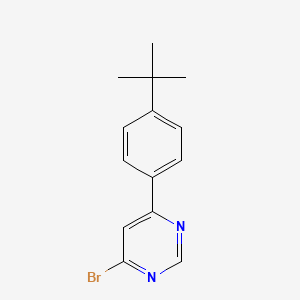

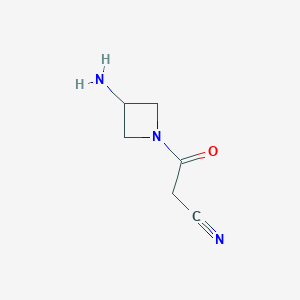

![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)
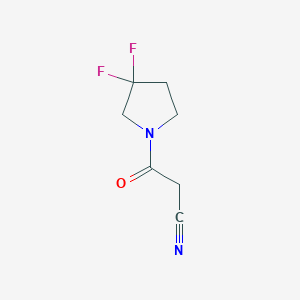

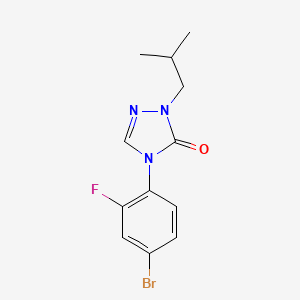
![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)